Potent APN Inhibition Comparable to Bestatin in Porcine Kidney Microsomes
This compound exhibits potent inhibitory activity against Aminopeptidase N (APN), a metalloprotease implicated in tumor angiogenesis and metastasis. In a standardized in vitro assay using porcine kidney microsomes, 4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid demonstrates an IC50 of 230 nM [1]. This level of potency is on par with the established APN inhibitor Bestatin (Ubenimex), which shows a comparable IC50 of approximately 150 nM under similar assay conditions [2].
| Evidence Dimension | APN Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 230 nM |
| Comparator Or Baseline | Bestatin: 150 nM |
| Quantified Difference | ~1.5-fold less potent than Bestatin |
| Conditions | Inhibition of porcine kidney microsomal APN activity; 5-min preincubation with L-leu-p-nitroanilide substrate; detection by plate reader. |
Why This Matters
This data positions 4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid as a viable, cost-effective tool compound for APN research, offering potency within the same order of magnitude as a clinically relevant standard.
- [1] BindingDB. (n.d.). BDBM50144928 (CHEMBL3765179) Affinity Data for Aminopeptidase N. View Source
- [2] Miyachi, H., et al. (2010). Design, synthesis, and structure-activity relationship of novel aminopeptidase N inhibitors. PMC Table 1. View Source
